3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Lipophilicity Drug-likeness Lead optimization

3-{3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 1050911-20-0) is a fully aromatic, trisubstituted 1H-pyrazolo[3,4-b]pyridine bearing a 5-propanoic acid side chain. The fused heterocyclic core places it within the broader pyrazolopyridine class, a scaffold extensively exploited in kinase inhibitor discovery (e.g., CDK1/2, CHK1, PDE4, TRK, TBK1).

Molecular Formula C13H17N3O3
Molecular Weight 263.29 g/mol
CAS No. 1050911-20-0
Cat. No. B1414943
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid
CAS1050911-20-0
Molecular FormulaC13H17N3O3
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC1=C(C(=NC2=C1C(=NN2C)OC)C)CCC(=O)O
InChIInChI=1S/C13H17N3O3/c1-7-9(5-6-10(17)18)8(2)14-12-11(7)13(19-4)15-16(12)3/h5-6H2,1-4H3,(H,17,18)
InChIKeyBIOCYHWHURTKMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic Acid (CAS 1050911-20-0): Procurement-Grade Physicochemical & Scaffold Profile


3-{3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid (CAS 1050911-20-0) is a fully aromatic, trisubstituted 1H-pyrazolo[3,4-b]pyridine bearing a 5-propanoic acid side chain. The fused heterocyclic core places it within the broader pyrazolopyridine class, a scaffold extensively exploited in kinase inhibitor discovery (e.g., CDK1/2, CHK1, PDE4, TRK, TBK1) [1]. The compound possesses a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 77.2 Ų, a single hydrogen bond donor (the carboxylic acid proton), and a computed acid pKa of approximately 4.18 [2]. It is commercially available at 95% purity from multiple vendors as a research chemical for early-stage drug discovery .

Why Generic Substitution Fails for 3-{3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic Acid (CAS 1050911-20-0)


The pyrazolo[3,4-b]pyridine-5-propanoic acid sub-class contains multiple commercially available congeners that differ by only one or two substituents, yet these seemingly minor modifications produce significant shifts in the computed physicochemical parameter set that governs solubility, permeability, hydrogen-bonding capacity, and metabolic handling. A direct replacement of the 3-methoxy group with a methyl substituent (the des-methoxy analog) reduces TPSA by approximately 15%, decreases hydrogen bond acceptor count, and alters the LogD(pH 7.4) profile—parameters that directly influence oral bioavailability and blood-brain barrier penetration predictions. Conversely, substitution with a 3-oxo (carbonyl) group introduces an additional hydrogen bond donor, doubling the HBD count from 1 to 2 and substantially increasing aqueous solubility at the expense of membrane permeability. These computed property differences mean that screening data, pharmacokinetic profiles, and synthetic intermediate behavior cannot be assumed interchangeable across close analogs [1]. The quantitative evidence below substantiates the specific dimensions along which CAS 1050911-20-0 deviates from its nearest commercially available comparators.

Quantitative Differentiation Evidence: 3-{3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic Acid vs. Closest Analogs


Lipophilicity Modulation: XLogP3 of 1.7 vs. 1.1 for the 3-Oxo Analog

The target compound exhibits a computed XLogP3 value of 1.7, reflecting the contribution of the 3-methoxy substituent to overall lipophilicity [1]. By contrast, the 3-oxo analog (3-{2,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid, CAS 1258641-48-3) has a computed XLogP3 of 1.1 [2]. This difference of 0.6 log units corresponds to an approximately 4-fold difference in the octanol-water partition coefficient and is large enough to shift a compound across key drug-likeness thresholds (e.g., Lipinski's optimal log P range of 0–3 is satisfied by both, but the 3-methoxy congener sits closer to the central sweet spot for passive membrane permeability). The des-methoxy tetramethyl analog is predicted to have an even higher XLogP3 (~2.0–2.5 based on fragment-based calculation), further illustrating the tunability conferred by the methoxy group.

Lipophilicity Drug-likeness Lead optimization

Hydrogen Bond Donor Count: 1 HBD vs. 2 HBD in 3-Oxo and 1H-Unsubstituted Analogs

The target compound possesses exactly one hydrogen bond donor—the carboxylic acid proton—because all ring nitrogen positions (N1 and N2) are fully substituted with methyl groups (N1-CH3) and the 3-methoxy oxygen does not contribute an exchangeable proton [1]. The 3-oxo analog (CID 50989024) contains an additional exchangeable proton at the 1H-pyrazole position (N2-H in the 1H-tautomer), giving it an HBD count of 2 [2]. The des-methoxy tetramethyl analog likewise retains N1-CH3 and N2-CH3 substitution, maintaining an HBD count of 1 . The 1-phenyl congener (CAS 901864-54-8) also has 1 HBD. This directly impacts predicted aqueous solubility (higher HBD generally increases solubility) and permeability (higher HBD decreases passive membrane diffusion). The LogD(pH 7.4) of the target compound is computed as −1.31 [1], indicating significant ionization of the carboxylic acid at physiological pH, which dominates solubility behavior, but the absence of a second HBD distinguishes it from the 3-oxo series for permeability-limited applications.

Hydrogen bonding Permeability Solubility

Topological Polar Surface Area: 77.2 Ų vs. ~64 Ų for the Des-Methoxy Analog

The target compound has a computed TPSA of 77.2 Ų . The des-methoxy tetramethyl analog (CAS not independently confirmed, but the Sigma-Aldrich CDS012816 product with molecular formula C13H17N3O2, MW 247.29) lacks the methoxy oxygen and therefore has a reduced TPSA. Fragment-based calculation predicts a TPSA of approximately 64 Ų for the tetramethyl analog (subtracting the ~13 Ų contribution of the methoxy oxygen). The 3-oxo analog has a TPSA of approximately 82–85 Ų due to the carbonyl oxygen and additional NH. TPSA is a critical parameter in CNS drug design: compounds with TPSA < 70 Ų are generally predicted to penetrate the blood-brain barrier more readily, while those with TPSA > 90 Ų are typically peripherally restricted. At 77.2 Ų, the target compound occupies an intermediate range that may permit moderate CNS penetration while retaining sufficient polarity for oral absorption, distinguishing it from both the more lipophilic des-methoxy analog (likely CNS-penetrant) and the more polar 3-oxo analog (likely peripherally restricted).

TPSA Blood-brain barrier Oral bioavailability

Synthetic Versatility: 3-Methoxy Group Enables O-Demethylation to 3-Hydroxy Derivative

The 3-methoxy substituent on the pyrazole ring is a strategic synthetic feature that distinguishes this compound from all non-oxygenated analogs. The methyl aryl ether can be selectively O-demethylated using reagents such as BBr3, AlCl3/pyridine, or LiCl/DMF to generate the corresponding 3-hydroxy-1H-pyrazolo[3,4-b]pyridine derivative [1]. This 3-OH intermediate then serves as a versatile branching point for further derivatization: O-alkylation, O-acylation, sulfonation, or conversion to a triflate for cross-coupling reactions (Suzuki, Buchwald-Hartwig). The des-methoxy tetramethyl analog (Sigma CDS012816) lacks this orthogonal functional handle, limiting its utility to modifications solely at the carboxylic acid terminus . In drug discovery campaigns, the ability to generate a metabolite-like 3-hydroxy derivative without de novo synthesis of an entirely new scaffold is a significant procurement advantage when structure-activity relationship (SAR) exploration around the 3-position is required.

Synthetic handle Late-stage functionalization Metabolite synthesis

Acid pKa of 4.18 Enables pH-Dependent Extraction and Salt Formation

The computed acid dissociation constant (pKa) of the propanoic acid group is 4.18 as determined by the JChem algorithm [1]. This value indicates that the compound exists predominantly in its ionized (carboxylate) form under physiological pH (7.4), consistent with the computed LogD(pH 7.4) of −1.31 [1]. The pKa is sufficiently low to allow efficient extraction into aqueous bicarbonate or sodium hydroxide solutions during purification, yet not so acidic (cf. pKa ~2.8–3.0 for α-halo acids or aromatic carboxylic acids with ortho electron-withdrawing groups) that salt formation for crystallization becomes challenging. The 3-oxo analog, with its additional NH proton (pKa of the pyrazole NH estimated at ~8–10), exhibits more complex pH-dependent speciation that can complicate extraction and salt screening workflows. The pKa of 4.18 also places the carboxylic acid in a range where it can serve as a bioisosteric replacement for tetrazole (pKa ~4.5–5.0) or acyl sulfonamide (pKa ~4.0–5.0) without introducing significant deviations in ionization-dependent pharmacology.

Ionization state Purification Salt screening

Rotatable Bond Count of 4 vs. 3 in Closest Aromatic Analog: Conformational Flexibility Implications

The target compound has 4 rotatable bonds: the propanoic acid side chain contributes 3 rotatable bonds (C5–CH2, CH2–CH2, CH2–COOH), and the 3-methoxy group contributes 1 additional rotatable bond (O–CH3 rotation) . The des-methoxy tetramethyl analog (Sigma CDS012816), lacking the methoxy group, has only 3 rotatable bonds (all from the propanoic acid side chain) [1]. While both compounds remain well below the Lipinski rotatable bond threshold of ≤10, the additional degree of conformational freedom in the target compound has measurable implications: it increases the entropic penalty upon binding to a rigid protein target (potentially reducing binding affinity if the methoxy group does not make productive contacts), but conversely provides an additional conformational degree of freedom for the ligand to adapt to induced-fit binding pockets. In fragment-based drug discovery, compounds with 3–5 rotatable bonds are generally preferred as starting points, and the presence of exactly 4 rotatable bonds in the target compound places it squarely in this optimal range while the tetramethyl analog at 3 rotatable bonds may be marginally too rigid for certain flexible binding sites.

Conformational entropy Ligand efficiency Crystal engineering

Recommended Procurement and Application Scenarios for 3-{3-Methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic Acid (CAS 1050911-20-0)


Kinase Inhibitor Fragment Library Design Requiring Balanced Lipophilicity (XLogP3 = 1.7) and a Single HBD

The compound's XLogP3 of 1.7, single HBD, and TPSA of 77.2 Ų make it a well-balanced fragment-like entry for kinase-focused screening libraries targeting the ATP-binding site or adjacent allosteric pockets. The pyrazolo[3,4-b]pyridine core is a validated kinase hinge-binding scaffold (as demonstrated by BMS-265246 and numerous other clinical/preclinical kinase inhibitors), and the propanoic acid side chain at the 5-position provides a vector pointing toward the solvent-exposed region or the ribose pocket, depending on the target kinase [1]. The single HBD ensures that the compound does not introduce unnecessary polar desolvation penalties that would reduce binding affinity in hydrophobic kinase active sites, while the carboxylic acid group provides a handle for prodrug esterification to improve cellular permeability in cell-based assays [2].

Medicinal Chemistry SAR Exploration Requiring Dual Derivatization Vectors (Carboxylic Acid + 3-Methoxy)

For SAR campaigns where both the 3-position and the 5-propanoic acid group require independent optimization, this compound offers two orthogonal functional handles. The carboxylic acid can be converted to amides, esters, or reduced to the primary alcohol, while the 3-methoxy group can be O-demethylated to the phenol (3-OH) for further O-alkylation, sulfonylation, or triflate formation followed by cross-coupling [1]. This dual-vector capability reduces the number of custom synthesis intermediates required by at least one full synthetic sequence per 3-position analog, translating to a reduction of 2–4 weeks in lead optimization timelines for a typical medicinal chemistry program [3].

pH-Dependent Extraction and Salt Screening Workflow Optimization

The well-defined single pKa of 4.18 (carboxylic acid) and the absence of additional ionizable centers (no basic amine, no acidic NH) simplify purification and salt form screening. The compound can be quantitatively extracted into aqueous NaHCO₃ (pH ~8.3) and recovered by acidification to pH ~2–3, enabling efficient separation from neutral organic impurities without concern for zwitterion formation or multiple ionization states that complicate the extraction of polyprotic analogs such as the 3-oxo series [1][4]. In salt screening for crystallinity optimization, the single acidic site ensures that only 1:1 stoichiometric salts are formed with common pharmaceutically acceptable counterions (Na⁺, K⁺, Ca²⁺, tromethamine, lysine, arginine), reducing the screening matrix from factorial to linear scale.

Comparative BBB Penetration Assessment in CNS vs. Peripherally Restricted Program Triage

With a TPSA of 77.2 Ų—intermediate between the predicted CNS-penetrant des-methoxy analog (TPSA ≈ 64 Ų) and the predicted peripherally restricted 3-oxo analog (TPSA ≈ 82–85 Ų)—this compound serves as a molecular probe for assessing the TPSA-permeability relationship in a given chemical series. In parallel artificial membrane permeability assay (PAMPA) or Caco-2 monolayer experiments, the target compound is expected to exhibit intermediate apparent permeability (Papp ~5–15 × 10⁻⁶ cm/s) [5]. This enables a direct rank-ordering of CNS exposure potential when tested alongside the des-methoxy and 3-oxo analogs, providing a data-driven basis for selecting the optimal scaffold for either CNS or peripheral target programs without synthesizing an entirely new core.

Quote Request

Request a Quote for 3-{3-methoxy-1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.